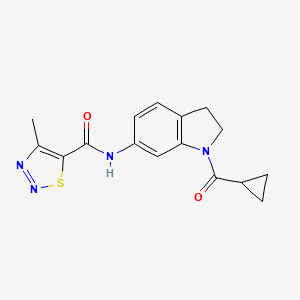

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

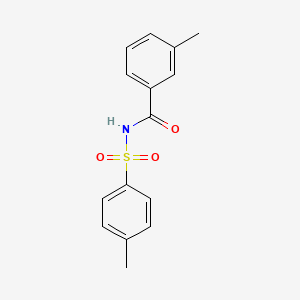

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclopropanecarbonyl and indolin-6-yl groups would likely contribute to a rigid, three-dimensional structure, while the thiadiazole and carboxamide groups could participate in hydrogen bonding and other intermolecular interactions.Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer that it would likely participate in reactions typical of its functional groups. For example, the carboxamide group could undergo hydrolysis, and the thiadiazole group could participate in electrophilic substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure and functional groups. For example, it would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent.Wissenschaftliche Forschungsanwendungen

Antiviral Properties

Research into similar compounds, particularly those involving indole and thiadiazole derivatives, has shown promise in antiviral applications. For example, derivatives of indole N-acyl and N-carbamic esters have been synthesized for evaluation against influenza and other respiratory infections caused by viruses. These compounds, notably salts of basic carbamic esters, demonstrate significant water solubility, rapid hydrolysis and decarboxylation, and high activity against influenza A2 and Coxsackie B1 viruses in vitro. In studies on infected ferrets, one such ester significantly reduced the severity and duration of disease symptoms and lowered nasal wash virus titres, though it caused local irritancy (Harnden et al., 1979).

Antifungal Agents

New heterocyclic derivatives linked to the indole moiety have shown potent antifungal properties. These include thiazoline and thiophene derivatives, which were synthesized through reactions involving acrylamide derivatives and phenacyl bromides or hydrazonoyl chlorides, depending on the reaction conditions. Such compounds exhibit significant antifungal activity, underscoring the potential for thiadiazole derivatives in antifungal treatments (Gomha & Abdel‐Aziz, 2012).

Anticancer Applications

A variety of thiazole and 1,3,4-thiadiazole derivatives have been investigated for their anticancer properties. For instance, a study on 3,5-bis(indolyl)-1,2,4-thiadiazoles evaluated these compounds for cytotoxicity against selected human cancer cell lines, with certain derivatives showing potent activity. This research highlights the therapeutic potential of these derivatives against cancer, with specific compounds demonstrating significant potency in inhibitory tests (Kumar et al., 2011).

Anti-inflammatory and Analgesic Properties

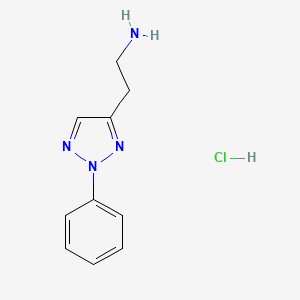

Research into thiadiazoles and triazoles derived from cyclopropane dicarboxylic acid has unveiled compounds with promising anti-inflammatory and analgesic activities. These compounds, synthesized through reactions with various thiocarbonyl ylides and acceptor-substituted ethylenes, offer new avenues for the development of anti-inflammatory and analgesic medications (Bhati et al., 2008).

Antibacterial and Antifungal Evaluation

Novel 1,3,4-thiadiazole derivatives bearing a semicarbazone moiety have been prepared and evaluated for their antibacterial activities against specific pathogens. These compounds, characterized by various spectroscopic techniques, have shown excellent activity against bacterial strains at certain concentrations, outperforming commercial antibacterial agents in some cases. This underscores the potential of thiadiazole derivatives in combating bacterial infections (Wan et al., 2018).

Safety and Hazards

Without specific study data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-4-methylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c1-9-14(23-19-18-9)15(21)17-12-5-4-10-6-7-20(13(10)8-12)16(22)11-2-3-11/h4-5,8,11H,2-3,6-7H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLWBHMOUKZKNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2541452.png)

![N-(2-fluorophenyl)-2-[[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2541453.png)

![1-(2-((5-chloro-2-methoxyphenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2541457.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2541459.png)

![4-bromo-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2541461.png)

![(Z)-2-bromo-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2541462.png)

![(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2541464.png)

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2541472.png)

![2-Methyl-1-[4-(propan-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2541474.png)